N-(Phosphonomethyl)-L-serine

Description

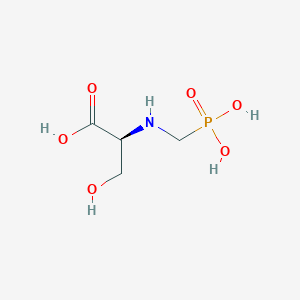

Structure

3D Structure

Properties

CAS No. |

154855-26-2 |

|---|---|

Molecular Formula |

C4H10NO6P |

Molecular Weight |

199.10 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-(phosphonomethylamino)propanoic acid |

InChI |

InChI=1S/C4H10NO6P/c6-1-3(4(7)8)5-2-12(9,10)11/h3,5-6H,1-2H2,(H,7,8)(H2,9,10,11)/t3-/m0/s1 |

InChI Key |

RRWROSIFPFQOBK-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)NCP(=O)(O)O)O |

Canonical SMILES |

C(C(C(=O)O)NCP(=O)(O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Phosphonomethyl L Serine

Stereoselective Synthesis Approaches for Phosphonate-Containing Amino Acids

The synthesis of phosphonate-containing amino acids, including N-(Phosphonomethyl)-L-serine, presents unique stereochemical challenges due to the tetrahedral nature of the phosphorus atom and the chirality of the amino acid backbone. mdpi.com Researchers have developed several stereoselective strategies to control the configuration at these chiral centers.

One prominent approach involves the use of chiral auxiliaries. For instance, the Schöllkopf bis-lactim ether method has been successfully employed for the asymmetric synthesis of γ-phosphono α-amino esters. This method relies on a chiral auxiliary to direct the stereochemical outcome of the reaction. rsc.org Another strategy utilizes chiral oxazolidinones to prepare enantiopure β-phosphino α-amino acids. rsc.org

Enzymatic methods also offer a powerful tool for stereoselective synthesis. An enzymatic desymmetrization of a common enantiomerically enriched intermediate has been used to synthesize a variety of α-substituted serine amino acids with good enantiomeric excess (ee's). nih.gov

Furthermore, stereoselective transformations of N-protected α-amino acids and their derivatives into their phosphorus analogues have been achieved through various synthetic routes. mdpi.com These methods often involve the careful selection of reagents and reaction conditions to favor the formation of one stereoisomer over the other. For example, the reduction of γ-N-benzylamino-β-ketophosphonates, derived from L-proline and L-serine, with catecholborane can produce syn-γ-N-benzylamino-β-hydroxyphosphonates as a single detectable diastereoisomer. mdpi.comdntb.gov.ua

Preparation of N-Phosphonomethyl Derivatives of Amino Acids

The introduction of the N-phosphonomethyl group onto an amino acid scaffold is a key step in the synthesis of compounds like this compound. Several methods have been established for this transformation.

A common and direct approach is the phosphonomethylation reaction. This typically involves reacting an amino acid or its derivative with formaldehyde (B43269) and a phosphorus source, such as phosphorous acid or its esters (e.g., diethyl phosphite). google.comgoogle.com.pgepo.org The reaction can be carried out in an acidic medium, often with heating. epo.org For example, N-l-arylalkylglycine can be reacted with phosphorous acid and formaldehyde in an aqueous hydrochloric acid medium to produce the corresponding N-phosphonomethyl derivative. epo.org

The Kabachnik-Fields reaction is another important method for the synthesis of N-phosphonomethylglycine derivatives. This three-component reaction involves a carbonyl compound, an amino acid ester, and a dialkyl phosphite. researchgate.net

A variation of this involves the phosphonomethylation of an N-sulfonylglycine derivative, which is subsequently hydrolyzed to yield the phosphonomethylated amino acid. google.com.pg The initial N-sulfonylglycine derivative can be prepared by reacting a sulfonic acid derivative with a haloacetic acid. google.com.pg

The Petasis reaction offers an alternative route, reacting glyoxylic acid, α-amino phosphonates, and organoboronic acids to afford N-phosphonomethyl-α-amino acids. This method is noted for its preparative simplicity and high diastereoselectivity. researchgate.net

Derivatization Strategies for Structural Modification and Analogue Generation

The structural modification of this compound and the generation of its analogues are crucial for exploring structure-activity relationships and developing new bioactive molecules. rsc.org Various derivatization strategies have been employed to achieve this.

One common strategy involves the modification of the phosphonate (B1237965) group. Phosphonate esters can be synthesized using methods like the Michaelis-Arbuzov reaction. tandfonline.commdpi.com These esters can then be further modified or hydrolyzed to the free phosphonic acid. For example, diphenyl phosphonate ester analogues of phenylalanine have been prepared and shown to be potent inhibitors of chymotrypsin. tandfonline.com

The amino acid backbone can also be modified. For instance, analogues can be created by starting with different amino acids in the synthetic sequence. The synthesis of phosphonamidate analogues of N-acyl homoserine lactones has been demonstrated, starting from various amino acid derivatives. mdpi.comnih.gov

Furthermore, protecting groups are extensively used to selectively react with different functional groups within the molecule, allowing for controlled derivatization. For example, Fmoc (9-fluorenylmethyloxycarbonyl) protection is commonly used for the amine group in peptide synthesis and can be applied to phosphonate-containing amino acids. iris-biotech.de The use of tert-butyl protecting groups for the phosphonate moiety is also a common strategy. iris-biotech.de

The table below provides examples of derivatization approaches for related phosphonate-containing amino acids.

| Starting Material | Reagent/Method | Product | Reference |

| N-acyl-α-amino acids | Decarboxylative methoxylation, triphenylphosphonium tetrafluoroborate | 1-(N-acylamino)alkyltriphenylphosphonium salts | mdpi.com |

| L-proline | Benzyl bromide, NaHCO3; then dimethyl methylphosphonate | (S)-Dimethyl-2-(1-benzylpyrrolidin-2-yl)-2-oxoethylphosphonate | mdpi.com |

| L-serine | Benzyl bromide, NaHCO3; then TBSCl, Et3N, DMAP; then dimethyl methylphosphonate | (S)-Dimethyl-4-(tert-butyldimethylsilyloxy)-3-N,N-(dibenzylamino)-2-oxobutylphosphonate | mdpi.com |

| N-Boc (L)-serine β-lactone | Trimethyl phosphite | (R)-β-phosphono α-amino ester | rsc.org |

Academic Characterization Techniques in Synthetic Verification

The verification of the successful synthesis of this compound and its derivatives relies on a suite of analytical techniques to confirm the chemical structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR is used to identify the protons in the molecule, providing information about their chemical environment and connectivity.

¹³C NMR provides information about the carbon skeleton of the molecule.

³¹P NMR is particularly crucial for phosphorus-containing compounds, as it directly observes the phosphorus nucleus, confirming the presence and chemical environment of the phosphonate group. researchgate.net

Advanced NMR techniques, such as long-range heteronuclear scalar correlation experiments, can be used to detect and assign signals from hydroxyl protons on serine and threonine residues. nih.gov

Mass Spectrometry (MS) is another indispensable tool for determining the molecular weight of the synthesized compound and for structural elucidation through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like amino acids. science.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to obtain structural information. nih.gov

Chromatographic Methods are used to purify the synthesized compounds and to assess their purity.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of amino acids and their derivatives. jasco-global.commdpi.com Derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is often employed to enhance detection by fluorescence or UV absorbance. jasco-global.comscielo.br

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used, typically after derivatization to increase the volatility of the analyte. researchgate.net

The following table summarizes the key characterization techniques and the information they provide.

| Technique | Information Provided | Reference |

| ¹H NMR | Proton environment and connectivity | mdpi.com |

| ¹³C NMR | Carbon skeleton structure | mdpi.com |

| ³¹P NMR | Presence and environment of the phosphonate group | researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | nih.govnist.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity and quantification | jasco-global.commdpi.com |

Enzymatic Inhibition and Molecular Mechanism of Action

Inhibition of the Shikimate Pathway

The shikimate pathway is a crucial metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). hebmu.edu.cnijbiotech.comnih.govannualreviews.org N-(Phosphonomethyl)-L-serine has been investigated for its potential to disrupt this essential pathway.

Interactions with 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS)

The primary target of many inhibitors of the shikimate pathway is 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), an enzyme that catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP). wikipedia.orguniprot.orgoup.com This reaction is a critical step in the production of aromatic amino acids. hebmu.edu.cnresearchgate.net

Kinetic studies are fundamental to understanding the nature of enzyme inhibition. In the context of this compound and its analogues, kinetic analyses have been performed on EPSPS from various organisms. For instance, the herbicide glyphosate (B1671968), N-(phosphonomethyl)glycine, is a well-documented competitive inhibitor of EPSPS with respect to PEP. nih.govresearchgate.net This means that glyphosate binds to the same active site as PEP, preventing the natural substrate from binding and halting the enzymatic reaction. hebmu.edu.cn The inhibition is reversible and follows a compulsory order sequential mechanism, where S3P must bind to the enzyme before either PEP or the inhibitor can bind. nih.gov

Kinetic parameters such as the inhibition constant (Ki) and the Michaelis constant (Km) are crucial for quantifying the potency of an inhibitor and the enzyme's affinity for its substrate, respectively. For example, a mutant EPSPS from Zea mays exhibited a Ki for glyphosate of 0.066 μM, indicating strong inhibition, while its Km for PEP was significantly lower, demonstrating a high affinity for its natural substrate. acs.org In another study, a double mutation (T97I/P101S) in E. coli EPSPS resulted in an enzyme that was largely insensitive to glyphosate, with a Ki of 2.4 mM, while maintaining a high affinity for PEP (Km = 0.1 mM). researchgate.net These kinetic data are essential for comparing the inhibitory potential of different compounds and understanding the molecular basis of resistance.

| Enzyme Source | Inhibitor | Type of Inhibition | Ki | Km (PEP) | Reference |

| Neurospora crassa | Glyphosate | Competitive with PEP | 1.1 µM | nih.gov | |

| Zea mays (mutant) | Glyphosate | 0.066 µM | acs.org | ||

| E. coli (T97I/P101S mutant) | Glyphosate | 2.4 mM | 0.1 mM | researchgate.net |

The three-dimensional structure of the EPSPS enzyme and its complex with inhibitors provides a detailed picture of the molecular interactions at play. X-ray crystallography has been instrumental in revealing the structural basis of EPSPS inhibition. The enzyme typically consists of two domains that form an active site in the cleft between them. researchgate.netnih.gov The binding of S3P induces a conformational change, closing the domains and preparing the active site for PEP or an inhibitor to bind. researchgate.netnih.gov

In the case of glyphosate, it binds to the PEP-binding site within the EPSPS-S3P complex. researchgate.netnih.gov The binding of glyphosate is stabilized by numerous interactions with the surrounding amino acid residues and the S3P molecule itself. researchgate.net Specifically, the phosphonate (B1237965) group of glyphosate forms hydrogen bonds with the enzyme, and its nitrogen atom interacts with the 5-hydroxyl group of S3P. researchgate.net Structural studies of mutant EPSPS enzymes that confer resistance to inhibitors have shown that even subtle changes in the active site can disrupt these critical interactions, thereby reducing the inhibitor's binding affinity. researchgate.net For example, the T97I/P101S double mutation in E. coli EPSPS causes a shift in the position of residue Gly96, which impairs the efficient binding of glyphosate. researchgate.net

Specific amino acid residues within the active site of EPSPS are critical for substrate recognition and inhibitor binding. Site-directed mutagenesis studies have been pivotal in identifying these key residues. For instance, in E. coli EPSPS, residues such as Glycine (B1666218) 96 and Alanine 183 have been shown to be important for the interaction with glyphosate. ijbiotech.com The nitrogen atom of Glycine 96 forms a strong hydrogen bond with an oxygen atom from the phosphate (B84403) group of glyphosate. ijbiotech.com Substituting these residues can significantly alter the enzyme's affinity for the inhibitor. ijbiotech.com

Other conserved residues, including Lys-22, Arg-124, Asp-313, Arg-344, Arg-386, and Lys-411 in E. coli EPSPS, are also crucial for the enzyme's catalytic function. google.com Arg-27 has been identified as a key residue for binding S3P. google.com Mutations in these and other residues can lead to resistance by either directly affecting inhibitor binding or by altering the enzyme's affinity for its natural substrate, PEP.

Broader Impact on Aromatic Amino Acid Biosynthesis

Inhibition of EPSPS has a cascading effect on the entire shikimate pathway, ultimately leading to a deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov These amino acids are not only essential building blocks for proteins but also serve as precursors for a wide range of secondary metabolites that are vital for plant growth and defense. nih.govannualreviews.org

The disruption of aromatic amino acid biosynthesis can have several downstream consequences. For example, in Escherichia coli, the presence of N-(phosphonomethyl)glycine leads to the derepression of enzymes involved in the earlier steps of the pathway, such as phospho-2-oxo-3-deoxyheptonate aldolase. nih.gov This indicates that the cell is attempting to compensate for the blockage at the EPSPS step. The inhibitory effect on bacterial growth can be completely overcome by supplying a mixture of phenylalanine, tyrosine, and tryptophan, confirming that the primary mode of action is the starvation of these essential amino acids. nih.gov

Modulation of Serine Biosynthesis Pathways

While the primary focus of this compound research has been on the shikimate pathway, its structural similarity to L-serine suggests a potential for interaction with serine biosynthesis pathways. L-serine is a non-essential amino acid in eukaryotes that plays a central role in various metabolic processes. nhri.org.twnih.gov It is a precursor for the synthesis of other amino acids like glycine and L-cysteine, as well as for the production of phospholipids (B1166683), purines, and pyrimidines. nhri.org.twnih.gov

The primary route for de novo L-serine synthesis is the phosphorylated pathway, which starts from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govnih.gov This pathway involves three key enzymes: 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. nih.gov In the brain, L-serine is primarily synthesized by glial cells and then supplied to neurons. nih.gov

Disruptions in L-serine biosynthesis can have severe consequences, particularly for neurological development and function. nhri.org.twnih.gov While direct studies on the effect of this compound on the enzymes of the serine biosynthesis pathway are not extensively documented in the provided search results, the structural analogy to L-serine warrants consideration of potential interactions. For instance, L-serine itself can inhibit the growth of Escherichia coli, an effect that can be reversed by the addition of L-phenylalanine. nih.gov This suggests a potential interplay between the serine and aromatic amino acid biosynthesis pathways. Further research is needed to elucidate the specific effects, if any, of this compound on the enzymes and regulation of serine biosynthesis.

Theoretical Effects on the Phosphorylated Pathway of Serine Biosynthesis (PPSB) Enzymes

The de novo synthesis of L-serine in many organisms, including humans, primarily occurs through the Phosphorylated Pathway of Serine Biosynthesis (PPSB). researchgate.netfrontiersin.orgnih.govnih.govmdpi.comfrontiersin.org This pathway consists of three enzymatic steps that convert the glycolytic intermediate 3-phosphoglycerate into L-serine. nih.govfrontiersin.orgfrontiersin.org Given the structural similarity of this compound to the pathway's intermediates and products, it could theoretically interact with the enzymes involved.

3-Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of the PPSB, the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP). frontiersin.orgmdpi.comijbs.com In many organisms, PHGDH is subject to allosteric feedback inhibition by L-serine, the end product of the pathway. frontiersin.orgnih.govnih.gov

While there is no direct evidence, one could hypothesize that this compound, as a structural analog of L-serine, might interact with the allosteric binding site of PHGDH. The binding of L-serine to this site induces a conformational change that reduces the enzyme's catalytic activity. frontiersin.org Whether the phosphonomethyl group of the hypothetical inhibitor would mimic the carboxyl group of L-serine effectively enough to induce a similar inhibitory conformational change is unknown. Studies on human PHGDH have shown that it is not inhibited by L-serine, suggesting that any potential inhibition by an analog like this compound would be species-dependent. mdpi.com

The second step in the PPSB is the reversible transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine, a reaction catalyzed by Phosphoserine Aminotransferase (PSAT). frontiersin.orgnih.govnih.govmdpi.comfrontiersin.org This enzyme utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and L-glutamate as the amino group donor. frontiersin.orgmdpi.com

The potential for this compound to inhibit PSAT is less clear. PSAT's substrates are 3-phosphohydroxypyruvate and O-phospho-L-serine. This compound does not closely resemble the keto acid substrate. While it shares a serine backbone with the product, the replacement of the phosphate group with a phosphonomethyl group would significantly alter its size and charge distribution. High concentrations of cysteine have been shown to inhibit plant-derived PSAT, while other amino acids like serine and glycine have no effect, indicating a degree of specificity at the active site. frontiersin.org Without experimental data, any potential interaction remains speculative.

Phosphoserine Phosphatase (PSP) catalyzes the final, irreversible step of the PPSB: the dephosphorylation of O-phospho-L-serine to yield L-serine and inorganic phosphate. nih.gov This enzyme is known to be inhibited by its product, L-serine, through a feedback mechanism. nih.gov

Theoretically, this compound could act as an inhibitor of PSP. As an analog of the product L-serine, it might compete for the allosteric inhibitory site. Alternatively, as a phosphonate analog of the substrate O-phospho-L-serine, it could potentially bind to the active site. The phosphonate group's resistance to hydrolysis would likely make it a competitive inhibitor if it binds to the active site. researchgate.net Studies on PSP have identified other inhibitors, such as the sulfhydryl reagent p-chloromercuriphenylsulfonic acid and glycerylphosphorylcholine, which act via different mechanisms. nih.gov

Postulated Interplay with Glycolate (B3277807) and Glycerate Pathways of Serine Synthesis

Besides the PPSB, plants and some other organisms can synthesize serine via the glycerate and glycolate pathways. mdpi.comfrontiersin.org The glycerate pathway involves the dephosphorylation of 3-phosphoglycerate to glycerate, followed by oxidation and transamination. frontiersin.org The glycolate pathway is linked to photorespiration. frontiersin.org

There is no published research on the effect of this compound on the enzymes of these alternative serine synthesis pathways. The enzymes in these pathways, such as glycerate dehydrogenase and serine:glyoxylate aminotransferase, have different substrates compared to the PPSB enzymes. Therefore, it is difficult to predict any potential interactions without specific experimental investigation.

General Mechanisms of Phosphonate-Mediated Enzyme Inhibition

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. researchgate.net This stability makes them resistant to enzymatic cleavage, a property that is exploited in the design of enzyme inhibitors. researchgate.net

Transition State Analogues

A key mechanism by which phosphonates inhibit enzymes is by acting as transition state analogues. researchgate.net Enzymatic reactions proceed through a high-energy transition state, and enzymes function by binding to and stabilizing this transient structure more tightly than the substrate or product. researchgate.net Molecules that mimic the geometry and charge distribution of this transition state can bind very tightly to the enzyme's active site, acting as potent inhibitors.

Phosphonate-containing molecules are often designed to mimic the tetrahedral transition state of reactions involving phosphate groups or carboxylates. researchgate.net For instance, in reactions involving the hydrolysis of a peptide bond, a tetrahedral intermediate is formed. A phosphonamidate, where a nitrogen atom is linked to the phosphorus, can mimic this state and act as a potent inhibitor of peptidases. acs.org Similarly, phosphonates can mimic the transition state of reactions catalyzed by enzymes like aspartate transcarbamylase. nih.gov Given that this compound is a phosphonate analog of a phosphorylated amino acid, it could theoretically be designed to act as a transition state analogue for an enzyme that metabolizes O-phospho-L-serine or a related substrate, although no such activity has been reported.

Metal Chelation in Metalloenzymes

Metalloenzymes are a class of enzymes that require metal ions for their catalytic activity. These metal ions, often divalent cations such as magnesium (Mg²⁺), manganese (Mn²⁺), or zinc (Zn²⁺), are typically located within the enzyme's active site and play a crucial role in substrate binding, orientation, and catalysis. The phosphonate group of this compound, with its negatively charged oxygen atoms, possesses strong metal-chelating properties. This allows it to bind to the metal ions in the active site of metalloenzymes, thereby preventing the natural substrate from binding and inhibiting the enzyme's function.

The coordination of this compound to the metal center can occur through one or more of the phosphonate oxygen atoms, the carboxylate group, and the amino group. This multidentate chelation can lead to the formation of stable complexes with the metal ion(s) in the active site, effectively sequestering them and rendering the enzyme inactive. The precise coordination geometry and affinity for the metal ion will depend on the specific metalloenzyme and the identity of the metal ion(s) present. For instance, in enzymes with a binuclear metal center, this compound could potentially bridge the two metal ions, further stabilizing the inhibitory complex. This mechanism of action is analogous to that of other phosphonate-containing inhibitors that target metalloenzymes.

Phosphatase Inhibition Mechanisms (e.g., Serine/Threonine Protein Phosphatases)

Serine/threonine protein phosphatases are a critical family of enzymes that regulate a vast array of cellular processes by removing phosphate groups from serine and threonine residues on proteins. sigmaaldrich.com Many of these phosphatases are themselves metalloenzymes, often containing a binuclear metal center (e.g., Fe²⁺/Zn²⁺, Mn²⁺/Mn²⁺) in their active site that is essential for catalysis. researchgate.net

This compound can act as an inhibitor of serine/threonine protein phosphatases through a mechanism that leverages its structural resemblance to the natural substrate, phosphoserine. nih.govdp.tech The phosphonate group of this compound is a stable mimic of the phosphate group in phosphoserine. This allows it to bind to the active site of the phosphatase in a similar manner to the substrate.

The proposed mechanism of inhibition involves the following key interactions:

Coordination to the Active Site Metal Ions: The negatively charged oxygen atoms of the phosphonate group can directly coordinate with the metal ions in the catalytic center of the phosphatase. This interaction mimics the binding of the phosphate group of the natural substrate and is a crucial step in competitive inhibition.

Hydrogen Bonding Interactions: The carboxylate and amino groups of the L-serine moiety can form hydrogen bonds with amino acid residues in the active site, further anchoring the inhibitor in a position that prevents the binding and dephosphorylation of the actual substrate. The crystal structure of the related compound N-(phosphonomethyl)glycine reveals its zwitterionic nature and capacity for extensive hydrogen bonding, suggesting a similar potential for this compound. scispace.com

By occupying the active site and engaging in these key interactions, this compound effectively acts as a competitive inhibitor of serine/threonine protein phosphatases. The stability of the phosphonate group to hydrolysis, unlike the labile phosphate ester bond in phosphoserine, means that the inhibitor remains bound to the active site, leading to a sustained blockage of enzyme activity.

Table of Research Findings on Phosphatase Inhibition

| Inhibitor Class | Target Enzyme Family | General Mechanism of Inhibition | Key Structural Feature for Inhibition |

| Phosphonate-containing amino acids | Serine/Threonine Protein Phosphatases | Competitive, as phosphoserine mimetics | Phosphonate group mimics phosphate |

| Natural Toxins (e.g., Okadaic Acid) | Serine/Threonine Protein Phosphatases | Non-competitive or mixed | Complex polyether structures |

| Small molecule inhibitors | Various Phosphatases | Competitive or allosteric | Varies depending on inhibitor |

Metabolic Pathway Perturbations and Biochemical Interdependencies

Impact on Carbon Metabolism Fluxes

The metabolism of L-serine is intricately connected to central carbon metabolism, particularly glycolysis and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net L-serine biosynthesis originates from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG), creating a direct link between these pathways. frontiersin.orgmdpi.com Inhibition of serine metabolic pathways can, therefore, have a substantial effect on central carbon flux. d-nb.info Studies on related metabolic inhibitors have shown that disruption of serine synthesis can reduce carbon flux into the pentose (B10789219) phosphate (B84403) pathway (PPP) and the TCA cycle, which are critical for nucleotide synthesis and energy production. d-nb.info This disruption is not merely a consequence of reduced serine availability but stems from a broader imbalance in cellular mass balance that compromises the structural support of central carbon metabolism. d-nb.info

In some biological systems, such as certain bacteria, an increased carbon-to-nitrogen ratio in the growth medium can promote the synthesis of L-serine. mdpi.com This is associated with upregulated gene expression in glycolysis and the TCA cycle, suggesting a coordinated regulation to channel carbon skeletons towards amino acid production. mdpi.com Conversely, the accumulation of L-serine or its analogs can inhibit the TCA cycle, potentially through the modulation of intermediates like GABA, thereby impacting cellular energy and growth. mdpi.com The phosphorylated serine pathway is recognized for its role in regulating glycolytic flux and the TCA cycle, highlighting the central role of serine metabolism in managing cellular carbon resources. mdpi.com

Influence on Nitrogen Assimilation and Metabolism

N-(Phosphonomethyl)-L-serine can significantly influence nitrogen assimilation, a fundamental process for all organisms. The core of this process is the GS/GOGAT (glutamine synthetase/glutamate (B1630785) synthase) cycle, which incorporates inorganic ammonium (B1175870) into organic molecules. nih.govtechscience.com L-serine metabolism is closely linked to nitrogen assimilation; a deficiency in L-serine can trigger an increase in nitrogen uptake and assimilation as a compensatory response. nih.govnih.govresearchgate.net This response is often characterized by elevated activity of GS and GOGAT. nih.govnih.govresearchgate.net

Research indicates that engineering the phosphorylated pathway of serine biosynthesis (PPSB) can enhance nitrogen utilization. Overexpression of AtPSAT1, a key gene in this pathway, leads to increased GS and GOGAT enzyme activities, thereby boosting nitrogen assimilation efficiency. mdpi.com Conversely, inhibitors of glutamine synthetase can block this primary nitrogen assimilation pathway. researchgate.net Given that compounds like L-serine, L-alanine, and glycine (B1666218) can bind to the glutamate substrate site of glutamine synthetase, it is plausible that this compound could act as a regulator or inhibitor of this key enzyme, thereby perturbing nitrogen flow. wikipedia.org

| Enzyme/Process | Observed Effect of Perturbed Serine Metabolism | Organism/System |

| Glutamine Synthetase (GS) / GOGAT Activity | Deficiency in PPSB-derived serine leads to elevated GS/GOGAT activity. nih.govnih.gov | Arabidopsis thaliana |

| Nitrogen Assimilation | PPSB deficiency triggers an induction of nitrogen assimilation. nih.govresearchgate.net | Arabidopsis thaliana |

| Ammonium Uptake | Elevated in response to serine deficiency. nih.gov | Arabidopsis thaliana |

| Starch Accumulation | Over-expression of AtPSAT1 improves starch accumulation under nitrogen starvation. mdpi.com | Lemna turionifera |

Linkages to One-Carbon Metabolism and Folate Cycles

L-serine is the primary donor of one-carbon units to the folate cycle, a metabolic network essential for the synthesis of nucleotides (purines and thymidylate), methionine, and for various methylation reactions. nih.govnih.govnih.gov The conversion of L-serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), concurrently transfers a one-carbon unit to tetrahydrofolate (THF), forming 5,10-methylene-THF. nih.govbiorxiv.org This molecule is a critical branching point in one-carbon metabolism. nhri.org.tw

Consequently, any interference with L-serine availability or its enzymatic conversion can have profound effects on the folate and methionine cycles. frontiersin.orgmdpi.com A reduction in L-serine can deplete the pool of S-adenosylmethionine (SAM), the universal methyl donor, thereby affecting cellular methylation landscapes, including DNA and histone methylation. aginganddisease.orgnih.gov Metabolomic studies have shown that perturbations in serine metabolism significantly impact the folate cycle. For example, D-serine, an isomer of L-serine, can inhibit one-carbon metabolism by competing with L-serine, leading to reduced production of formate, a key intermediate of the folate cycle. biorxiv.orgbiorxiv.org This highlights the sensitivity of the one-carbon network to alterations in serine availability and metabolism. biorxiv.org

Effects on Amino Acid Homeostasis Beyond Aromatic and Serine Pathways

While the primary impact of this compound would be expected on serine and aromatic amino acid pathways, its effects ripple out to affect the homeostasis of numerous other amino acids. L-serine metabolism is a central hub, providing precursors for the synthesis of glycine and cysteine, and influencing the levels of many other amino acids through transamination and other interconnected pathways. nih.govnhri.org.tw

Metabolomic studies consistently reveal that altering serine metabolism leads to widespread changes in the amino acid pool. csic.es For instance, a deficiency in serine biosynthesis can lead to an accumulation of metabolites related to nitrogen metabolism, including a broad range of amino acids, as the cell attempts to compensate. nih.gov In mice, exposure to chemical stressors that disrupt central metabolism has been shown to significantly alter the levels of alanine, aspartate, and glutamate, pathways that are closely linked to serine metabolism. csic.es Furthermore, L-serine itself can inhibit the synthesis of L-phenylalanine in E. coli, demonstrating cross-pathway regulation. nih.gov The GS/GOGAT cycle, which is influenced by serine levels, is central to the synthesis of glutamate, a precursor for many other amino acids. nih.gov Therefore, interference with this compound is likely to cause significant dysregulation in the cellular concentrations of amino acids such as glutamate, aspartate, alanine, and glycine. mdpi.commdpi.com

| Affected Amino Acid/Metabolite | Context of Alteration | Research Finding |

| Glycine | D-serine treatment of neural progenitor cells | Significantly reduced, indicating disruption of the L-serine to glycine conversion. biorxiv.org |

| Glutamate | Acute H2S exposure in mice brainstem | Decreased levels observed, highlighting perturbation of central amino acid pools. mdpi.com |

| Aspartate | Acute H2S exposure in mice brainstem | Decreased levels observed. mdpi.com |

| Alanine, Aspartate, Glutamate | Chemical cocktail exposure in mice brain | Metabolic pathways for these amino acids were significantly impaired. csic.es |

| Cysteine | L-serine is a precursor | L-serine initiates the transsulfuration pathway for cysteine synthesis. nih.govmdpi.com |

Interactions with Microbial Metabolism

The metabolism of this compound can be influenced by and can, in turn, influence microbial communities. Soil and gut microbes possess diverse metabolic capabilities, including the degradation of organophosphonates. researchgate.net Some bacterial species can utilize glyphosate (B1671968), a related phosphonate (B1237965) compound, as a source of phosphorus, carbon, or nitrogen. researchgate.net The degradation can proceed through two main pathways: one producing aminomethylphosphonic acid (AMPA) and glyoxylate, and another yielding sarcosine (B1681465) and phosphate. researchgate.net It is plausible that microbial enzymes could also act on this compound. For example, Pseudomonas sp. are known to metabolize N-(phosphonomethyl)glycine. nih.gov

In the context of gut health, microbial metabolism of amino acids is crucial. For instance, in an inflamed gut, certain bacteria like E. coli shift their metabolism to catabolize L-serine to gain a competitive growth advantage. nih.gov The availability of luminal L-serine, which is largely dependent on diet, can fuel the bloom of these potentially pathogenic bacteria. nih.gov Therefore, a compound like this compound could potentially be metabolized by gut microbiota or interfere with the normal microbial metabolism of L-serine, thereby altering the composition and function of the gut microbiome.

Structure Activity Relationship Studies and Analogue Design

Design and Synthesis of N-(Phosphonomethyl)-L-serine Analogues

The rational design of analogues of this compound has been pivotal in creating molecules with enhanced stability, potency, and selectivity. These efforts have primarily focused on modifying the phosphonate (B1237965) group and the amino acid backbone to probe and exploit the binding requirements of target enzymes.

Phosphono-polypeptides represent a significant class of this compound analogues. These are essentially peptides where one or more amino acid residues are replaced by a phosphonate-containing mimic. rsc.orgrsc.org The synthesis of these complex molecules has been advanced through the development of new phosphonate-containing α-amino acid N-carboxyanhydride (NCA) monomers. These monomers can undergo living polymerization, allowing for the creation of well-defined polypeptides and block copolypeptides with controlled architectures and high molecular weights. nih.gov

One notable example is poly(l-phosphonohomoalanine) (poly(Pha)), an isosteric analogue of poly(l-phosphoserine). nih.gov This polymer exhibits a pH-responsive conformational change, a property that could be harnessed for the development of stimuli-responsive materials. nih.gov The ability to incorporate these phosphono-polypeptides into block copolymers opens up possibilities for creating novel biomaterials with tailored properties. nih.gov

The synthesis of phosphonopeptides, which mimic natural peptides by replacing a carboxylic acid group with a phosphonic acid moiety, has also been a subject of intense research. These compounds can act as inhibitors of key enzymes and have potential applications in medicine and agriculture. rsc.org

Fluorination of the phosphonate group has emerged as a powerful strategy to create more effective mimics of phosphorylated amino acids. The introduction of fluorine atoms, particularly as a difluoromethylene (CF2) group in place of the bridging oxygen of the phosphate (B84403), offers several advantages. This substitution creates a non-hydrolyzable analogue that is resistant to phosphatases. nih.govsrce.hr

The (α,α-difluoro)methylene phosphonate analogue of L-phosphoserine is a prime example of this approach. nih.govunl.edu The electronegative fluorine atoms in the CF2 group can act as hydrogen bond acceptors, similar to the oxygen atom they replace. nih.gov Furthermore, they lower the pKa2 of the phosphonate to a value closer to that of a natural phosphate monoester, ensuring a similar charge state at physiological pH. nih.gov These characteristics make difluorinated phosphonate analogues superior structural and electronic mimics of their natural counterparts. rsc.orgnih.gov

The synthesis of these fluorinated analogues often involves the use of a metalated-CF2P(O)(OR)2 equivalent for the formation of the P-CF2-C bond. nih.govunl.edu Various synthetic strategies have been developed to control the stereochemistry of the final product, including the use of chiral synthons like L-serine or D-serine, chiral catalysts, or covalent chiral auxiliaries. nih.govunl.edu

A variety of fluorinated phosphonate analogues have been synthesized, including those of L-phosphoserine, L-phosphoallothreonine, and L-phosphothreonine. unl.edu These compounds have proven to be invaluable tools for studying kinase-dependent signal transduction pathways in vitro and in living cells. nih.gov

Isosteric replacement is a fundamental principle in medicinal chemistry, and it has been extensively applied to the design of this compound analogues. The goal is to replace the phosphate or phosphonate group with a chemically different but sterically and electronically similar group to improve the compound's properties, such as its stability or membrane permeability.

In the context of this compound, isosteric analogues often involve the replacement of the bridging oxygen atom in the phosphate group of phosphoserine with a methylene (B1212753) (CH2) or difluoromethylene (CF2) group. nih.gov The resulting phosphono-methyl-alanine (nhpSer) and its difluorinated version (F2-nhpSer) are non-hydrolyzable mimics of phosphoserine. nih.gov As mentioned earlier, F2-nhpSer is generally considered a better mimic due to its electronic properties. nih.gov

The synthesis of these isosteric analogues can be achieved through various organic chemistry methods. For instance, γ-amino-β-hydroxyphosphonates, which are unique phosphate mimics resistant to hydrolysis, can be synthesized from L-proline and L-serine. mdpi.comdntb.gov.ua These syntheses often involve the creation of a β-ketophosphonate intermediate followed by stereoselective reduction. mdpi.com

The development of these isosteric analogues has provided researchers with stable probes to study the roles of protein phosphorylation in cellular processes. nih.govnih.govacs.org

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of this compound analogues is intimately linked to their three-dimensional structure and their ability to interact with the active site of a target enzyme. SAR studies have been crucial in identifying the key structural features that govern this activity.

For serine β-lactamases, the incorporation of a specific amino side chain into phosphonic acid derivatives can lead to a dramatic increase in inhibitory potency, on the order of 10,000-fold. nih.gov This highlights the critical role of the side chain in achieving high-affinity binding. However, the nature of the phosphonate leaving group is also important. For instance, with N-phenyl methylphosphonamidate, the binding of the side chain may hinder the access of the leaving group to a proton, which is necessary for the phosphonylation of the active site and subsequent inhibition. nih.gov

The stereochemistry of the analogue is another critical determinant of biological activity. In many cases, only one enantiomer of a chiral analogue will exhibit significant activity, underscoring the importance of stereoselective synthesis.

The table below summarizes some of the key structural modifications and their impact on biological activity.

| Analogue Type | Structural Modification | Impact on Biological Activity | References |

| Phosphono-Polypeptides | Incorporation into a peptide chain | Can mimic natural phosphopeptides and inhibit enzymes | rsc.orgrsc.orgnih.gov |

| Fluorinated Phosphonates | Replacement of CH2 with CF2 | Increased stability, better mimic of electronic properties | nih.govnih.govunl.edu |

| Isosteric Analogues | Replacement of bridging oxygen with CH2 or CF2 | Non-hydrolyzable, stable probes for biological studies | nih.govmdpi.comnih.govacs.org |

| Side Chain Modification | Addition of specific amino side chains | Can dramatically increase inhibitory potency | nih.gov |

Rational Design Principles for Novel Enzyme Inhibitors

The insights gained from SAR studies have laid the foundation for the rational design of novel and more effective enzyme inhibitors based on the this compound scaffold. The overarching principle is to design molecules that are complementary in shape and electrostatic properties to the active site of the target enzyme. 182.160.97slideshare.net

One of the most successful strategies is the design of transition-state analogues. These are stable molecules that mimic the geometry and electronic distribution of the transition state of an enzyme-catalyzed reaction. nih.gov Because enzymes have a higher affinity for the transition state than for the substrate or product, transition-state analogues are often potent and highly specific inhibitors. nih.govresearchgate.net Phosphinate- and sulfoximine-based compounds have been successfully designed as transition-state analogue inhibitors for a variety of enzymes. nih.gov

Another key principle is that a structural motif that is effective for inhibiting one enzyme can often be adapted to inhibit other enzymes that catalyze similar chemical reactions, even if the enzymes are not structurally related. nih.gov This principle of "scaffold hopping" can accelerate the discovery of new inhibitors.

The development of allosteric inhibitors is another promising avenue. nih.gov These molecules bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This approach can be particularly useful for enzymes with challenging active sites, such as those with small substrates or weak cofactor binding. nih.gov Computational methods, such as virtual screening, can be employed to identify potential allosteric binding sites and to screen for compounds that bind to these sites. nih.gov

The table below outlines some of the key rational design principles for developing novel enzyme inhibitors.

| Design Principle | Description | Examples | References |

| Transition-State Analogue Design | Creating stable molecules that mimic the transition state of a reaction | Phosphinate- and sulfoximine-based inhibitors | nih.govresearchgate.net |

| Scaffold Hopping | Adapting a known inhibitor scaffold for a new enzyme target | Using a key structural feature for multiple enzymes with similar chemistry | nih.gov |

| Allosteric Inhibition | Targeting a site on the enzyme other than the active site | Computationally identified allosteric inhibitors of PHGDH | nih.gov |

| Structure-Based Design | Using the 3D structure of the enzyme to design complementary inhibitors | X-ray crystallography and molecular modeling to guide inhibitor design | nih.gov |

Advanced Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as N-(Phosphonomethyl)-L-serine, and a protein. Docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. mdpi.comchemrxiv.org

While specific docking studies on this compound are not extensively documented in publicly available literature, research on close structural analogues provides significant insight into its potential binding modes. For instance, computational analyses of N-phosphonomethyl-L-aspartate, a stable analogue of the substrate for the enzyme aspartoacylase, have been used to identify key contacts within the enzyme's active site. d-nb.info Similarly, docking studies on the related compound N-(phosphonomethyl)glycine (glyphosate) are employed to understand its interaction with target enzymes like 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) synthase and other proteins. nih.govresearchgate.net These studies reveal that the phosphonate (B1237965) and carboxylate groups are crucial for forming strong interactions, often with positively charged or polar amino acid residues and metal cofactors in the active site.

MD simulations further elaborate on these static pictures by showing how the complex behaves in a simulated physiological environment. For example, simulations can reveal the stability of hydrogen bond networks, the role of water molecules in the binding pocket, and fluctuations in atomic positions (B-factors) that indicate the flexibility of different regions of the protein-ligand complex. d-nb.infonih.gov Studies on glyphosate (B1671968) have used MD to explore its interaction with lipid bilayers, calculating properties like the free energy profile of membrane permeation. researchgate.net Such approaches could be applied to this compound to understand its interaction with specific transporters or enzyme targets.

Table 1: Illustrative Enzyme-Ligand Interactions for N-Phosphonomethyl Amino Acid Analogues This table is based on findings for analogues like N-phosphonomethyl-L-aspartate and is representative of the types of interactions this compound might form.

| Interacting Ligand Group | Potential Interacting Residues/Moieties | Type of Interaction | Reference |

| Phosphonate Group | Arginine, Lysine, Histidine, Metal Cofactors (e.g., Zn²⁺, Mg²⁺) | Ionic Bonds, Hydrogen Bonds, Metal Coordination | d-nb.infoscielo.org.ar |

| Carboxylate Group | Serine, Threonine, Tyrosine, Arginine, Lysine | Hydrogen Bonds, Ionic Bonds | d-nb.infoscielo.org.ar |

| Amino Group | Aspartate, Glutamate (B1630785), Backbone Carbonyls | Hydrogen Bonds, Ionic Bonds | scielo.org.ar |

| Serine Side Chain (-CH₂OH) | Asparagine, Glutamine, Aspartate, Glutamate | Hydrogen Bonds | N/A |

Quantum Chemical Calculations of Electronic Structure and Protonation States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These calculations provide a deep understanding of molecular structure, stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation. For this compound, these methods can elucidate the distribution of electrons, orbital energies (HOMO/LUMO), and the nature of its chemical bonds.

Studies on the parent amino acid, serine, have used quantum methods to analyze properties like bond polarizability, revealing delocalization of π-electrons along the C-N bond due to resonance. ijacskros.com For the phosphonomethyl group, calculations show a tetrahedral geometry around the phosphorus atom, and its multiple hydroxyl groups make it a significant participant in hydrogen bonding networks. smolecule.com

A critical application of quantum chemistry is the prediction of protonation states (pKa values) of ionizable groups. The protonation state of this compound is crucial as it dictates the molecule's net charge at a given pH, which in turn influences its solubility, ability to cross biological membranes, and interaction with enzyme active sites. Like its well-studied analogue glyphosate, this compound possesses three ionizable groups: a phosphonate, a carboxylate, and an amine. Thermodynamic studies combining potentiometry, calorimetry, and quantum chemical calculations on glyphosate and N-(phosphonomethyl)-l-proline have definitively established the order of protonation for the fully deprotonated anion. researchgate.netresearchgate.net The first proton is accepted by one of the phosphonate oxygens, the second by the amino nitrogen, and the third by the carboxylate oxygen. researchgate.netresearchgate.net This sequence is expected to be conserved for this compound due to the identical functional groups.

Table 2: Experimental pKa Values for the Analogue N-(Phosphonomethyl)glycine (Glyphosate) These values provide a reference for the expected protonation behavior of this compound.

| pKa | Ionizable Group | Reference |

| pKa1 | Carboxylate | wikipedia.org |

| pKa2 | Phosphonate (second protonation) | wikipedia.org |

| pKa3 | Amino | wikipedia.org |

| pKa4 | Phosphonate (first protonation) | wikipedia.org |

Free Energy Perturbation and Binding Affinity Predictions

Predicting the binding affinity of a ligand to its protein target is a primary goal of computational drug discovery. nih.govresearchgate.netmdpi.com Free Energy Perturbation (FEP) is a rigorous, physics-based computational method that calculates the relative binding free energy difference (ΔΔG) between two ligands. frontiersin.org The method involves creating a non-physical, alchemical pathway to computationally "transform" one molecule into another within the protein's binding site and in solution. uiuc.edu The difference between the free energy required for these two transformations yields the relative binding affinity.

FEP is particularly valuable for lead optimization, as it can accurately predict whether a small chemical modification to a lead compound will improve its potency. nih.gov For example, FEP could be used to evaluate a series of modifications to this compound, such as altering the L-serine side chain or substituting the phosphonate group, to predict which changes would most enhance its binding to a target enzyme. The accuracy of these predictions can approach that of experimental measurements, often within 1 kcal/mol, thereby guiding synthetic chemistry efforts toward the most promising compounds.

While no specific FEP studies on this compound have been published, the methodology is well-established for a wide range of protein-ligand systems. nih.gov An FEP study would involve setting up a perturbation map, where each arrow represents a separate FEP calculation to determine the relative change in binding free energy.

Table 3: Conceptual FEP Map for a Hypothetical Optimization of this compound This table illustrates how FEP could be applied to guide the modification of the compound.

| Initial Ligand | Perturbation (Modification) | Target Ligand | Goal of Calculation |

| N-(Phosphonomethyl)-L-serine | -CH₂OH → -H | N-(Phosphonomethyl)-glycine (B1666218) | Assess the importance of the hydroxyl group for binding. |

| N-(Phosphonomethyl)-L-serine | -CH₂OH → -CH₃ | N-(Phosphonomethyl)-L-alanine | Evaluate the effect of replacing a polar group with a non-polar one. |

| N-(Phosphonomethyl) -L-serine | -PO₃H₂ → -CO₂H | N-(Carboxymethyl) -L-serine | Determine the binding contribution of the phosphonate vs. a carboxylate. |

| This compound | L-serine → D-serine | N-(Phosphonomethyl)-D-serine | Investigate stereochemical preference in the binding site. |

De Novo Design and Virtual Screening Approaches

Virtual screening and de novo design are powerful computational strategies for identifying novel bioactive molecules. nih.govmdpi.com Virtual screening involves searching large digital libraries of chemical compounds to identify those that are most likely to bind to a drug target. u-strasbg.fracs.org De novo design, in contrast, computationally "builds" new molecules from smaller fragments directly within the constraints of the protein's binding site. mdpi.com

In a virtual screening context, this compound could be used as a query molecule in a similarity search to find commercially available compounds with similar structural or chemical features. Alternatively, in structure-based virtual screening, a library of compounds would be docked into a target enzyme's active site, and this compound could serve as a reference or control compound if it is a known inhibitor. The phosphonate moiety is a recognized zinc-binding group, making compounds containing this feature valuable hits in screens targeting zinc metalloenzymes. For example, screening of small molecule libraries against metallo-β-lactamases identified N-(phosphonomethyl)iminodiacetic acid, a related structure, as a high-affinity binder. researchgate.net

De novo design could utilize a fragment like N-phosphonomethyl-amino acid as a starting point. A computational algorithm could explore different R-groups in place of the serine side chain, suggesting novel chemical structures optimized to fit the specific topology and chemical environment of an enzyme's active site. These computationally designed molecules can then be prioritized for chemical synthesis and biological testing.

Table 4: General Workflow for a Structure-Based Virtual Screening Campaign

| Step | Description | Key Considerations |

| 1. Target Preparation | A high-resolution 3D structure of the target protein is obtained (e.g., from PDB) and prepared by adding hydrogens, assigning charges, and defining the binding site. | Quality of the crystal structure; protonation states of active site residues. |

| 2. Library Preparation | A large database of compounds (e.g., ZINC, Enamine) is prepared by generating 3D coordinates and assigning appropriate ionization states for each molecule. | Diversity and drug-likeness of the chemical library. |

| 3. Molecular Docking | Each compound in the library is docked into the prepared target binding site using a docking program (e.g., AutoDock, GOLD, Glide). | Choice of docking algorithm and scoring function. |

| 4. Hit Prioritization | The docked compounds are ranked based on their docking scores, which estimate binding affinity. Top-scoring compounds are selected as "virtual hits." | Use of consensus scoring (multiple scoring functions) to reduce false positives. u-strasbg.fr |

| 5. Post-filtering & Analysis | Virtual hits are visually inspected for sensible binding modes and filtered based on properties like drug-likeness (e.g., Lipinski's Rule of Five) and chemical tractability. | Removal of known frequent hitters (PAINS); visual inspection of key interactions. |

| 6. Experimental Validation | The most promising candidates are purchased or synthesized and tested in biological assays to confirm activity. | Confirmation of binding and functional activity (e.g., IC₅₀ measurement). |

Analytical Methodologies for Biochemical Research of N Phosphonomethyl L Serine

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of N-(Phosphonomethyl)-L-serine. Given its polar and ionic nature, arising from the amino acid and phosphonate (B1237965) moieties, reversed-phase HPLC often requires pre-column derivatization to enhance retention and detection sensitivity. A common approach involves derivatization with fluorescent tags like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with the primary or secondary amine group. nih.govoregonstate.edu This allows for highly sensitive fluorescence detection, enabling the quantification of the analyte at low concentrations in biological samples. nih.govoregonstate.edu

Anion-exchange chromatography is another powerful HPLC-based method suitable for the direct analysis of this compound. oregonstate.edu This technique separates compounds based on their net negative charge, making it ideal for the negatively charged phosphonate group. The separation can be optimized by adjusting the ionic strength and pH of the mobile phase. oregonstate.edugnusha.org

For quantification, especially in complex matrices like milk or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity without the need for derivatization. researchgate.netacs.org This method separates the analyte chromatographically before subjecting it to mass spectrometric detection, where specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification. researchgate.net The use of stable isotope-labeled internal standards, such as ¹³C₂¹⁵N-labeled glyphosate (B1671968), can correct for matrix effects and improve accuracy. acs.org

Table 1: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Column Type | Detection Method | Key Advantages |

| HPLC with Fluorimetric Detection | Reversed-Phase (e.g., C18) with pre-column derivatization | Fluorescence | High sensitivity, suitable for low concentrations. nih.govoregonstate.edu |

| Anion-Exchange Chromatography | Anion-Exchange | UV or Fluorescence | Direct analysis without derivatization, good separation of charged molecules. oregonstate.edugnusha.org |

| LC-MS/MS | Reversed-Phase or Anion-Exchange | Tandem Mass Spectrometry | High selectivity and sensitivity, no derivatization required, accurate quantification with internal standards. researchgate.netacs.org |

Spectroscopic Methods for Structural and Interaction Analysis (e.g., NMR, FTIR)

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and studying its interactions with other molecules, such as enzymes.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. ijtrd.com The FTIR spectrum would be expected to show absorption bands corresponding to the vibrations of the carboxylate (COO⁻), ammonium (B1175870) (NH₂⁺), hydroxyl (-OH), and phosphonate (PO₃²⁻) groups. researchgate.netnih.gov For example, the complex spectral region between 900-1200 cm⁻¹ is characteristic of vibrations related to the -PO₃ moiety. researchgate.net Changes in the positions and intensities of these bands upon binding to a protein can provide insights into the nature of the interaction and the functional groups involved. uwec.edu

Table 2: Key Spectroscopic Data for the Analysis of this compound Functional Groups

| Functional Group | Spectroscopic Technique | Expected Spectral Region/Signal |

| Phosphonate (-PO₃) | ³¹P NMR | Specific chemical shift in the phosphonate region. acs.org |

| Phosphonate (-PO₃) | FTIR | Complex vibrations in the 900-1200 cm⁻¹ range. researchgate.net |

| Carboxylate (COO⁻) | FTIR | Symmetric stretching vibrations around 1410 cm⁻¹. ijtrd.com |

| Amino Group (-NH₂) | FTIR | Bending vibrations around 1580 cm⁻¹. researchgate.net |

| Hydroxyl (-OH) | FTIR | Stretching vibrations around 3515 cm⁻¹. researchgate.net |

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful strategy to trace the metabolic fate of this compound within a biological system. nih.gov This involves synthesizing the compound with stable isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), at specific positions. nih.govisotope.com These labeled molecules can then be introduced to cells or organisms, and their metabolic transformation can be followed over time using techniques like mass spectrometry (MS) or NMR spectroscopy. nih.govnih.gov

For example, by using ¹⁵N-labeled this compound, researchers can track the nitrogen atom's journey through various metabolic pathways. nih.gov Similarly, ¹³C labeling can reveal how the carbon skeleton is metabolized. nih.gov This approach is crucial for understanding if this compound is incorporated into larger molecules, such as proteins or nucleotides, or if it is degraded through specific catabolic pathways. nih.govd-nb.info

The synthesis of isotopically labeled this compound can be achieved through chemo-enzymatic methods, where labeled precursors are used in a series of chemical and enzymatic reactions. d-nb.info The choice of isotope and its position in the molecule depends on the specific metabolic question being addressed. nih.gov Global stable-isotope tracing metabolomics allows for a broad, system-wide view of these metabolic alterations. nih.gov

Enzyme Activity Assays and High-Throughput Screening Methodologies

To study enzymes that may act on this compound or to find inhibitors of such enzymes, robust activity assays are required. These assays can be adapted for high-throughput screening (HTS) to test large libraries of compounds for potential inhibitory activity. creative-enzymes.comresearchgate.net

Enzyme Activity Assays for enzymes metabolizing this compound would likely monitor the formation of a product or the depletion of a substrate over time. For instance, if an enzyme cleaves the C-P bond, an assay could be designed to detect the release of L-serine or phosphonomethane. The release of inorganic phosphate (B84403), if it is a product, can be monitored using colorimetric methods like the malachite green assay. Alternatively, a coupled enzyme assay can be used, where the product of the primary reaction is converted by a second enzyme into a readily detectable substance (e.g., producing a chromophore or consuming NADH). mdpi.comnih.gov

High-Throughput Screening (HTS) methodologies are essential for discovering molecules that modulate the activity of enzymes interacting with this compound. rsc.org These assays are typically miniaturized into 96- or 1536-well plate formats and are often based on fluorescence or luminescence readouts for high sensitivity and speed. nih.gov For example, a fluorescence intensity-based assay could be developed where enzyme activity leads to a change in the fluorescence signal. nih.gov HTS campaigns can screen thousands to millions of compounds to identify "hits"—molecules that inhibit the enzyme of interest. researchgate.net These hits can then be further validated and characterized to determine their potency and mechanism of action. wikipedia.org

Table 3: Methodologies for Enzyme Assays and High-Throughput Screening

| Methodology | Principle | Application |

| Colorimetric Assays (e.g., Malachite Green) | Measures the formation of a colored product, such as inorganic phosphate. | Quantifying the activity of phosphatases or other phosphate-releasing enzymes. |

| Coupled Enzyme Assays | The product of the primary enzyme reaction is a substrate for a second, reporter enzyme that generates a detectable signal. mdpi.comnih.gov | Continuous monitoring of enzyme activity, especially when the primary product is difficult to detect directly. mdpi.com |

| Fluorescence-Based HTS | Enzyme activity modulates a fluorescent signal, either through direct substrate modification or a coupled reaction. nih.gov | Rapid screening of large compound libraries for enzyme inhibitors. rsc.orgnih.gov |

Future Directions in N Phosphonomethyl L Serine Research

Exploration of Novel Enzymatic Targets

The biological activity of phosphonate (B1237965) analogues of amino acids is often attributed to their ability to act as mimics of natural substrates or transition states, thereby inhibiting specific enzymes. For instance, the well-known herbicide glyphosate (B1671968), N-(phosphonomethyl)-glycine, functions by inhibiting the 5′-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway. researchgate.netresearchgate.net Similarly, (L)-phosphinothricin, a phosphinic acid analogue of glutamate (B1630785), is a potent inhibitor of glutamine synthetase. rsc.org

Future research on N-(Phosphonomethyl)-L-serine should systematically explore a wider range of enzymatic targets beyond those known for its analogues. Given its structural similarity to L-serine and phosphoserine, enzymes involved in serine metabolism are logical starting points. The "phosphorylated pathway" of L-serine biosynthesis involves key enzymes such as 3-phosphoglycerate (B1209933) dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which could be potential targets. nih.govnih.gov Furthermore, enzymes that utilize L-serine as a precursor, like serine hydroxymethyltransferase (SHMT) and serine racemase, represent another class of prospective targets. nih.govelifesciences.org

Another avenue of exploration is glutamate carboxypeptidase II (GCPII), an enzyme for which other phosphonomethyl derivatives like 2-(phosphonomethyl)-pentanedioic acid (2-PMPA) are known inhibitors. avcr.czsci-hub.se Investigating the inhibitory potential of this compound against these and other enzymes could reveal novel mechanisms of action and therapeutic applications.

Table 1: Potential Enzymatic Targets for this compound Based on Analogue Activity

| Enzyme Target | Known Inhibitor/Analogue | Rationale for Investigation | Reference(s) |

| 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | N-(phosphonomethyl)-glycine (Glyphosate) | Common phosphonomethyl moiety; potential for broad-spectrum inhibition studies. | researchgate.netresearchgate.net |

| Glutamine Synthetase | (L)-Phosphinothricin | Phosphinate analogue of glutamate; tests for broader metalloenzyme inhibition. | rsc.org |

| Glutamate Carboxypeptidase II (GCPII) | 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA) | Inhibition by other phosphonate compounds suggests a possible interaction. | avcr.czsci-hub.se |

| Phosphoserine Aminotransferase | Phosphoserine (natural substrate) | Structural similarity of this compound to the enzyme's natural substrate. | nih.gov |

| Serine Racemase | L-Serine (natural substrate) | Potential as a substrate mimic to modulate D-serine production. | nih.govnih.gov |

| Serine Hydroxymethyltransferase (SHMT) | L-Serine (natural substrate) | Potential to interfere with one-carbon metabolism pathways. | nih.govelifesciences.org |

Development of Advanced Analogues with Enhanced Specificity

The modification of a parent compound to create analogues with improved properties is a cornerstone of medicinal chemistry and chemical biology. For this compound, the development of advanced analogues could lead to enhanced specificity and potency for desired enzymatic targets, while minimizing off-target effects.

Research has shown that even small modifications to amino acid derivatives can significantly alter their biological activity. For example, adding a hydrophobic cyclohexanecarboxyl group to O-phospho-L-serine created a compound that was efficiently hydrolyzed by the dual-specificity phosphatase IphP, whereas free phosphoserine was a very poor substrate. nih.gov This highlights how modifying the N-terminus can drastically change enzyme interaction.

Future synthetic efforts could focus on several key areas:

Modification of the L-serine moiety: Altering the hydroxymethyl side chain could fine-tune binding affinity and specificity for the target enzyme's active site.

Derivatization of the Phosphonate Group: Converting the phosphonic acid to various esters or amides could modulate cell permeability and bioavailability, and alter the charge distribution for enzyme binding.

Substitution at the Amine Group: Introducing different acyl groups at the nitrogen atom, as seen with N-(cyclohexanecarboxyl)-O-phospho-L-serine, can introduce new interactions with the target protein and enhance specificity. nih.gov

Structure-activity relationship (SAR) studies, guided by computational modeling and followed by empirical testing, will be crucial. These studies would systematically explore how different chemical modifications affect the compound's ability to inhibit specific enzymes, paving the way for the rational design of highly selective probes or therapeutic leads.

Table 2: Strategies for Analogue Development of this compound

| Modification Strategy | Potential Analogue Type | Desired Outcome | Example Principle |

| N-Terminus Acylation | N-acyl-N-(phosphonomethyl)-L-serine | Enhance hydrophobic/hydrophilic interactions; improve specificity. | N-(cyclohexanecarboxyl)-O-phospho-L-serine showed enhanced interaction with specific phosphatases. nih.gov |

| Phosphonate Esterification | Dialkyl this compound esters | Improve cell membrane permeability (prodrug strategy). | Synthesis of phosphonate esters is a common method to create more lipophilic derivatives. nih.gov |

| Side Chain Alteration | Homologues or substituted L-serine backbone | Probe the steric and electronic requirements of the enzyme's active site. | Synthesis of L-homoserine lactone analogues from L-methionine demonstrates side chain modification feasibility. nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, future research must move beyond single-target analysis and embrace a systems-level perspective. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. koreascience.krmetwarebio.com

A multi-omics approach can provide a holistic view of the cellular response to treatment with the compound. substack.com For example, upon identifying a primary enzyme target, researchers could investigate:

Transcriptomics (RNA-seq): To see how gene expression changes in response to the compound. This could reveal compensatory mechanisms, such as the upregulation of alternative metabolic pathways.

Proteomics: To quantify changes in the levels of thousands of proteins, confirming effects on the direct target and uncovering unexpected off-target interactions or downstream consequences on protein networks. metwarebio.com

Metabolomics: To measure the global changes in metabolite concentrations. This would provide a direct readout of the metabolic consequences of enzyme inhibition, identifying pathway bottlenecks and accumulations of specific biochemicals.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action. nih.gov This approach is invaluable for identifying biomarkers of efficacy, predicting potential resistance mechanisms, and understanding the full spectrum of a compound's biological activity within a complex system. koreascience.kr

Methodological Advancements in Synthesis and Analysis

Progress in the research of this compound is also dependent on the underlying chemical methodologies used for its creation and detection. Future work should focus on improving both the synthesis and the analysis of this compound and its derivatives.

Current synthetic routes to phosphonate analogues of amino acids can be complex. Methods may involve the Michaelis–Arbuzov reaction, reactions with haloalkylphosphonic acids, or starting from protected amino acid lactones. rsc.orgnih.govgoogle.com Future advancements should aim for:

Increased Efficiency and Yield: Developing more streamlined synthetic pathways to produce the compound in larger quantities for extensive testing.

Stereoselectivity: Ensuring the synthesis produces the desired L-enantiomer with high purity, as biological activity is often stereospecific. avcr.cz

Green Chemistry: Employing more environmentally friendly solvents, reagents, and reaction conditions.

In parallel, analytical techniques must evolve. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the structure of synthesized compounds chalcogen.ro, more sensitive methods are needed for biological studies. The development of high-resolution mass spectrometry (HRMS)-based methods will be critical for:

Trace-level detection: Quantifying the compound and its metabolites in complex biological matrices like cell lysates, plasma, or tissues.

High-throughput screening: Enabling the rapid analysis of many samples, which is essential for screening analogue libraries or conducting large-scale multi-omics experiments.

Metabolic Fate Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

Automated synthesis platforms, such as automated flow-based peptide synthesizers, could also be adapted for creating libraries of phosphonate analogues, accelerating the discovery process. rsc.org

Table 3: Comparison of Synthetic and Analytical Methodologies

| Area | Current Methods | Future Directions | Primary Goal |

| Synthesis | Michaelis–Arbuzov reaction; Alkylation with haloalkylphosphonic acids; Use of protected lactones. rsc.orgnih.govgoogle.com | Stereoselective catalysis; Flow chemistry; Biocatalytic routes. rsc.org | Higher yield, improved purity, greater efficiency, and sustainability. |

| Analysis | NMR, FTIR for structural confirmation. chalcogen.ro | High-Resolution Mass Spectrometry (LC-MS/MS); Capillary Electrophoresis-MS. | Increased sensitivity for in-vivo/in-vitro quantification, high-throughput capability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.